molecular formula C20H15BrN2OS B2905515 3-(3-bromobenzyl)-7-(4-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one CAS No. 1251580-34-3

3-(3-bromobenzyl)-7-(4-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one

Cat. No.: B2905515
CAS No.: 1251580-34-3
M. Wt: 411.32
InChI Key: JKHLSPLTJACHMZ-UHFFFAOYSA-N
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Description

3-(3-bromobenzyl)-7-(4-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one is a heterocyclic compound that belongs to the thienopyrimidine class. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

The synthesis of 3-(3-bromobenzyl)-7-(4-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one typically involves multi-step reactions starting from readily available starting materials. The synthetic route may include the following steps:

    Formation of the thieno[3,2-d]pyrimidine core: This can be achieved through cyclization reactions involving thiophene derivatives and appropriate nitrogen sources.

    Introduction of the 3-bromobenzyl group: This step often involves nucleophilic substitution reactions where a bromobenzyl halide reacts with the thieno[3,2-d]pyrimidine intermediate.

    Attachment of the 4-methylphenyl group: This can be done through various coupling reactions, such as Suzuki or Heck coupling, using 4-methylphenylboronic acid or its derivatives.

Industrial production methods would likely optimize these steps for higher yields and cost-effectiveness, potentially involving continuous flow chemistry or other scalable techniques.

Chemical Reactions Analysis

3-(3-bromobenzyl)-7-(4-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one can undergo several types of chemical reactions:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can yield reduced forms of the compound.

    Substitution: The bromine atom in the 3-bromobenzyl group can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to introduce new functional groups or aromatic rings.

Scientific Research Applications

Anticancer Properties

Research indicates that compounds with thienopyrimidine structures exhibit significant anticancer activity . The specific compound has shown:

  • Induction of Apoptosis : It activates apoptotic pathways leading to programmed cell death in cancer cells.
  • Inhibition of Cell Proliferation : It may inhibit key signaling pathways involved in cell growth.

A study published in Medicines evaluated the cytotoxic effects of thienopyrimidine derivatives on various cancer cell lines. The results indicated that certain derivatives exhibited higher selectivity towards cancer cells compared to standard chemotherapeutic agents like doxorubicin.

StudyFindings
MedicinesIndicated selective cytotoxicity against oral cancer cells.

Antibacterial Activity

The compound has also been investigated for its antibacterial properties . Research suggests that thienopyrimidine derivatives possess significant antibacterial activity against both Gram-positive and Gram-negative bacteria, indicating a broad spectrum of antimicrobial effects.

Case Study 1: Anticancer Activity

In a controlled study, the anticancer effects of thienopyrimidine derivatives were assessed using various human cancer cell lines. The results demonstrated that the derivatives induced apoptosis through the activation of caspases and cleavage of PARP (poly(ADP-ribose) polymerase), highlighting their potential as antitumor agents.

Case Study 2: Antimicrobial Efficacy

A separate study focused on the antimicrobial efficacy of thienopyrimidine derivatives against common bacterial strains. The findings revealed that these compounds inhibited bacterial growth effectively, suggesting their potential use as novel antibacterial agents.

Mechanism of Action

The mechanism of action of 3-(3-bromobenzyl)-7-(4-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one involves its interaction with molecular targets such as cytochrome bd oxidase. By inhibiting this enzyme, the compound disrupts the energy metabolism of Mycobacterium tuberculosis, leading to its antimicrobial effects . The exact pathways and molecular interactions are subjects of ongoing research.

Comparison with Similar Compounds

Similar compounds to 3-(3-bromobenzyl)-7-(4-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one include other thienopyrimidine derivatives, such as:

The uniqueness of this compound lies in its specific substitution pattern, which may confer distinct biological activities and selectivity for certain molecular targets.

Biological Activity

3-(3-bromobenzyl)-7-(4-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound has a complex structure characterized by the thieno[3,2-d]pyrimidine core, which is known for its diverse biological activities. The presence of bromine and methyl groups enhances its reactivity and interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition : The compound has been shown to inhibit various enzymes involved in cancer cell proliferation. For example, it acts as a dual inhibitor of topoisomerase I and II, which are crucial for DNA replication and repair processes in cancer cells .
  • Cell Cycle Arrest : Studies indicate that this compound induces G2/M phase cell cycle arrest in cancer cell lines, leading to inhibited cell division and growth .
  • Apoptosis Induction : The compound promotes apoptosis in cancer cells through the activation of caspases and the modulation of autophagy pathways .

Biological Activity Data

The following table summarizes key findings related to the biological activities of this compound:

Activity Effect IC50 Value Cell Line
AntiproliferativeInduces cell death1.73 μMFaDu (HTB-43)
ApoptosisIncreases cleaved caspase-3 levelsNot specifiedMCF-7
Cell Migration InhibitionReduces migration and colony formationNot specifiedVarious cancer lines
COX-2 InhibitionSelective inhibition over COX-1Not specifiedInflammatory cell lines

Case Studies

  • Anticancer Activity : In a study evaluating the antiproliferative effects against FaDu cells, this compound demonstrated significant cytotoxicity with an IC50 value of 1.73 μM. Morphological changes consistent with apoptosis were observed via microscopy .
  • Mechanistic Insights : Further investigations revealed that the compound induced autophagy and apoptosis through various staining techniques (DAPI and acridine orange), confirming its dual role as an anticancer agent .

Properties

IUPAC Name

3-[(3-bromophenyl)methyl]-7-(4-methylphenyl)thieno[3,2-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15BrN2OS/c1-13-5-7-15(8-6-13)17-11-25-19-18(17)22-12-23(20(19)24)10-14-3-2-4-16(21)9-14/h2-9,11-12H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKHLSPLTJACHMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CSC3=C2N=CN(C3=O)CC4=CC(=CC=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15BrN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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